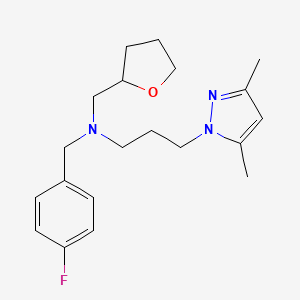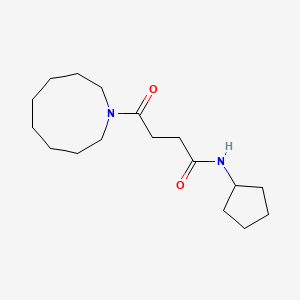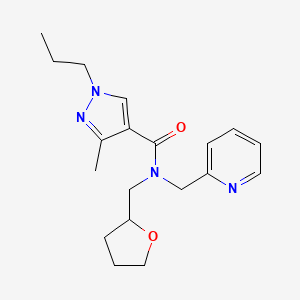![molecular formula C15H24N2O3S B5905440 N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide](/img/structure/B5905440.png)
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide, also known as NS-398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide selectively inhibits COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain. Additionally, N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation. Additionally, N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide has also been shown to reduce the incidence of cardiovascular events in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in various diseases. However, it is important to note that N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide may have off-target effects, which may complicate the interpretation of experimental results. Additionally, N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide may have limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide. One area of research is the development of more selective COX-2 inhibitors with fewer off-target effects. Another area of research is the development of novel therapeutic applications for N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide, such as in the treatment of cardiovascular disease. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer effects of N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide, which may lead to the development of new cancer therapies.
Métodos De Síntesis
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide can be synthesized by reacting 3-(methylsulfonyl)aniline with isopropyl chloroformate, followed by reaction with 3-methylbenzylamine and then with 3-chloropropionyl chloride. The resulting product is then treated with sodium hydroxide to obtain N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide.
Aplicaciones Científicas De Investigación
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation. Additionally, N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
3-(methanesulfonamido)-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12(2)17(11-14-7-5-6-13(3)10-14)15(18)8-9-16-21(4,19)20/h5-7,10,12,16H,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQCKFJTOIROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C(C)C)C(=O)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}phenyl)acetamide](/img/structure/B5905369.png)
![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-oxobutanamide](/img/structure/B5905376.png)
![N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide](/img/structure/B5905382.png)

![N-[(1-acetylpiperidin-3-yl)methyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5905393.png)
![N-(4-{[2-(1H-imidazol-4-yl)acetyl]amino}phenyl)pentanamide](/img/structure/B5905397.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B5905403.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5905413.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B5905435.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[1-(4-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5905438.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(2-hydroxyphenyl)propyl]acetamide](/img/structure/B5905441.png)
![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B5905457.png)